Cas no 2171796-19-1 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid)

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid
- 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-amido]benzoic acid
- 2171796-19-1
- EN300-1482389
-
- インチ: 1S/C26H19N3O5S/c30-23(27-16-11-9-15(10-12-16)24(31)32)22-14-35-25(28-22)29-26(33)34-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,14,21H,13H2,(H,27,30)(H,31,32)(H,28,29,33)
- InChIKey: JNMRLRDGLWLWML-UHFFFAOYSA-N
- SMILES: S1C=C(C(NC2C=CC(C(=O)O)=CC=2)=O)N=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 485.10454189g/mol
- 同位素质量: 485.10454189g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 7
- 重原子数量: 35
- 回転可能化学結合数: 7
- 複雑さ: 767
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.7
- トポロジー分子極性表面積: 146Ų
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1482389-1000mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-amido]benzoic acid |
2171796-19-1 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1482389-10000mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-amido]benzoic acid |
2171796-19-1 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1482389-0.1g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-amido]benzoic acid |
2171796-19-1 | 0.1g |
$2963.0 | 2023-06-06 | ||
Enamine | EN300-1482389-0.5g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-amido]benzoic acid |
2171796-19-1 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1482389-2.5g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-amido]benzoic acid |
2171796-19-1 | 2.5g |
$6602.0 | 2023-06-06 | ||
Enamine | EN300-1482389-5000mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-amido]benzoic acid |
2171796-19-1 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1482389-0.05g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-amido]benzoic acid |
2171796-19-1 | 0.05g |
$2829.0 | 2023-06-06 | ||
Enamine | EN300-1482389-50mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-amido]benzoic acid |
2171796-19-1 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1482389-100mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-amido]benzoic acid |
2171796-19-1 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1482389-2500mg |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-amido]benzoic acid |
2171796-19-1 | 2500mg |
$6602.0 | 2023-09-28 |
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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3. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acidに関する追加情報
Recent Advances in the Study of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid (CAS: 2171796-19-1)
The compound 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid (CAS: 2171796-19-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research briefing provides an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have demonstrated that this thiazole-containing derivative exhibits promising pharmacological properties, particularly in the context of targeted drug delivery systems. The presence of both the fluorenylmethoxycarbonyl (Fmoc) protecting group and the thiazole moiety makes this compound particularly valuable for peptide synthesis and modification. Researchers have successfully employed this compound as a building block in solid-phase peptide synthesis (SPPS), where it serves as an effective intermediate for the preparation of biologically active peptides.
In terms of biological activity, preliminary in vitro studies have shown that derivatives of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid exhibit moderate inhibitory effects against several kinase targets implicated in cancer progression. The compound's unique structural features, including the benzoic acid moiety, appear to contribute to its ability to interact with key biological targets. Recent molecular docking simulations suggest that this compound may bind to the ATP-binding sites of certain protein kinases, though further validation is required.
The synthesis of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid has been optimized in recent protocols, with improved yields reported through the use of microwave-assisted organic synthesis (MAOS) techniques. These advancements have made the compound more accessible for research purposes, facilitating its incorporation into various drug discovery programs. Analytical characterization by NMR spectroscopy and high-resolution mass spectrometry has confirmed the compound's structural integrity and purity in these synthetic routes.
Looking forward, researchers are exploring the potential of this compound as a scaffold for the development of novel therapeutic agents. Its modular structure allows for various modifications that could enhance its pharmacological properties. Current investigations are focusing on optimizing its pharmacokinetic profile while maintaining its biological activity. The compound's potential applications extend beyond oncology, with preliminary studies suggesting possible utility in infectious disease and inflammation research.
In conclusion, 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid represents a promising chemical entity with diverse applications in medicinal chemistry. Continued research into its mechanism of action and structure-activity relationships will be crucial for fully realizing its therapeutic potential. The compound's dual functionality as both a synthetic intermediate and a potential bioactive molecule makes it particularly valuable for interdisciplinary research in chemical biology and drug development.
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